molecular formula C11H8BrNO3 B2668153 Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate CAS No. 1395493-26-1

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate

Cat. No.: B2668153
CAS No.: 1395493-26-1
M. Wt: 282.093
InChI Key: WLIGBCRSJPGWNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is a quinoline derivative, a class of heterocyclic aromatic organic compounds Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate typically involves the bromination of 4-hydroxyquinoline-6-carboxylate followed by esterification. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and methanol as the esterifying agent. The process may involve heating under reflux to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a ketone or reduced to a methoxy group.

    Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in an aprotic solvent.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

    Substitution: Formation of various substituted quinoline derivatives.

    Oxidation: Formation of quinoline-4,6-dione derivatives.

    Reduction: Formation of methoxyquinoline derivatives.

    Hydrolysis: Formation of 3-bromo-4-hydroxyquinoline-6-carboxylic acid.

Scientific Research Applications

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Used in the development of dyes and pigments due to its aromatic structure.

Mechanism of Action

The exact mechanism of action for Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is not well-documented. quinoline derivatives generally exert their effects by interacting with various biological targets, such as enzymes and receptors. They may inhibit enzyme activity or interfere with DNA replication, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-bromo-4-hydroxyquinoline-3-carboxylate
  • 6-Bromo-4-hydroxyquinoline-3-carboxylic acid

Uniqueness

Methyl 3-bromo-4-hydroxyquinoline-6-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity compared to other quinoline derivatives. Its methyl ester group, in particular, may influence its solubility and interaction with biological targets.

Properties

IUPAC Name

methyl 3-bromo-4-oxo-1H-quinoline-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrNO3/c1-16-11(15)6-2-3-9-7(4-6)10(14)8(12)5-13-9/h2-5H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIGBCRSJPGWNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)NC=C(C2=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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